1-méthyl-1H-1,2,4-triazole-3-carboxylate

Vue d'ensemble

Description

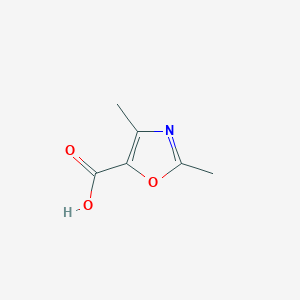

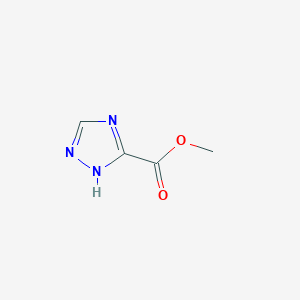

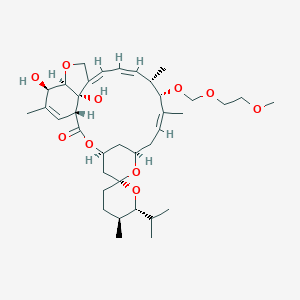

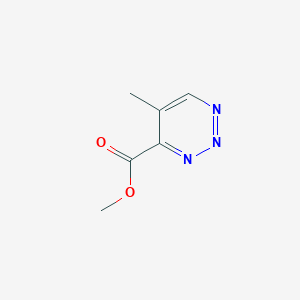

Methyl 1H-1,2,4-triazole-3-carboxylate is a chemical compound that has been synthesized and studied for its various applications in organic chemistry and potential use in pharmaceuticals. It is a derivative of 1,2,4-triazole, a heterocyclic compound containing a ring with two nitrogen atoms and one carbon atom.

Synthesis Analysis

The synthesis of methyl 1H-1,2,4-triazole-3-carboxylate has been achieved through different methods. One approach involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of Ba(OH)2·8H2O, followed by oxidation and esterification, resulting in an overall yield of 32% and a purity of 98% . Another method includes the coupling of the trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with a protected glycerol derivative, followed by amination and deprotection to afford carboxamides .

Molecular Structure Analysis

Computational studies have been conducted on related compounds such as methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, providing insights into the molecular structure of triazole derivatives. The structure optimization using density functional theory (DFT) and other theoretical methods has shown good agreement with experimental values. The geometrical structures exhibit some distortion of the triazole ring due to the electronegativity of substituent groups .

Chemical Reactions Analysis

Methyl 1H-1,2,4-triazole-3-carboxylate has been used as a ligand for gold(I) cations, demonstrating excellent catalytic efficiency in reactions such as allene synthesis and alkyne hydration . Additionally, the compound has been involved in the synthesis of carboxylated 1,4-disubstituted 1,2,3-triazoles through metal-free cycloaddition reactions with organic azides .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 1H-1,2,4-triazole-3-carboxylate derivatives have been studied using various spectroscopic techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate has been investigated, revealing a decrease in susceptibility to acetylation compared to its non-esterified counterpart . The crystal and molecular structures of triazole derivatives have also been characterized, showing different patterns of π-electron delocalization and intermolecular interactions in the solid state .

Applications De Recherche Scientifique

Applications antimicrobiennes

1-méthyl-1H-1,2,4-triazole-3-carboxylate: est un précurseur important dans la synthèse de composés ayant des activités antimicrobiennes à large spectre. Ses dérivés ont montré des propriétés antibactériennes, qui sont cruciales dans le développement de nouveaux antibiotiques pour lutter contre les souches résistantes de bactéries .

Synthèse de médicaments antiviraux

Ce composé sert de précurseur pour la synthèse de la Ribavirine, un analogue nucléosidique ayant une activité antivirale. La Ribavirine est utilisée dans le traitement des infections virales comme l'hépatite C et le virus respiratoire syncytial, ce qui montre le rôle du composé dans la résolution des problèmes de santé mondiale .

Recherche anticancéreuse

Le cycle triazole, une structure de base du This compound, se retrouve dans divers agents anticancéreux. Sa capacité à former des liaisons non covalentes avec les enzymes et les récepteurs contribue à son application dans le développement de nouveaux médicaments anticancéreux .

Développement agrochimique

En agrochimie, les dérivés du This compound sont étudiés pour leur utilisation potentielle dans la création de pesticides et d'herbicides. Le noyau triazole peut interagir avec les systèmes biologiques des plantes, offrant une voie vers des produits agrochimiques plus efficaces et plus ciblés .

Chimie des matériaux

La structure unique du cycle triazole le rend approprié pour des applications en chimie des matériaux. Il peut être utilisé pour développer de nouveaux matériaux aux propriétés souhaitées, telles qu'une durabilité accrue ou une réactivité chimique spécifique .

Chimie supramoléculaire

This compound: et ses dérivés peuvent être utilisés en chimie supramoléculaire pour créer des structures complexes par le biais d'interactions non covalentes. Cela a des implications dans la création de matériaux de pointe et de nanotechnologie .

Chimie des polymères

Les dérivés du composé sont étudiés pour leur utilisation en chimie des polymères. Ils peuvent être incorporés dans les polymères pour leur conférer des caractéristiques spécifiques, telles que la stabilité thermique ou la résistance à la dégradation .

Imagerie par fluorescence

Dans le domaine de l'imagerie par fluorescence, les dérivés du triazole, y compris ceux du This compound, sont utilisés en raison de leurs propriétés fluorescentes. Cette application est essentielle dans la recherche biologique et le diagnostic médical .

Mécanisme D'action

Target of Action

Methyl 1H-1,2,4-triazole-3-carboxylate is a chemical compound with potential biological activity. It is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol and is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .

Mode of Action

It is known that the compound can be synthesized from 1h-1,2,4-triazole by hydroxymethylation with formaldehyde in the presence of ba(oh)2·8h2o to give 3-hydroxymethyl-1h-1,2,4-triazole followed by oxidation and esterification .

Propriétés

IUPAC Name |

methyl 1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)3-5-2-6-7-3/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPFMODFBNEYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370605 | |

| Record name | methyl 1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4928-88-5 | |

| Record name | Methyl 1H-1,2,4-triazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-5-carboxylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

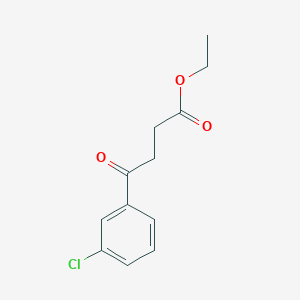

![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)

![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)